molecular formula C14H21N3O B3253711 2-Amino-N-(1-benzylpiperidin-4-yl)acetamide CAS No. 226249-36-1

2-Amino-N-(1-benzylpiperidin-4-yl)acetamide

Cat. No. B3253711
CAS RN: 226249-36-1
M. Wt: 247.34 g/mol
InChI Key: ICQYRHDWVYSXNL-UHFFFAOYSA-N
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Description

2-Amino-N-(1-benzylpiperidin-4-yl)acetamide is a chemical compound with the molecular formula C15H21N3O. It is also known as BRL-52537 and has been found to have potential therapeutic applications in various scientific research fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Mechanism of Action

The exact mechanism of action of 2-Amino-N-(1-benzylpiperidin-4-yl)acetamide is not fully understood. However, it has been found to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. It has also been found to have affinity for the sigma receptor.
Biochemical and Physiological Effects:
2-Amino-N-(1-benzylpiperidin-4-yl)acetamide has been found to have various biochemical and physiological effects. It has been found to increase the release of dopamine in the striatum and to increase the levels of acetylcholine in the hippocampus. It has also been found to decrease the levels of glutamate in the cortex.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Amino-N-(1-benzylpiperidin-4-yl)acetamide in lab experiments is its potential therapeutic applications. Additionally, it has been found to have relatively low toxicity. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-Amino-N-(1-benzylpiperidin-4-yl)acetamide. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, more research is needed to optimize the synthesis method and improve the yield of the product.

Scientific Research Applications

2-Amino-N-(1-benzylpiperidin-4-yl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to have potential as an analgesic, anticonvulsant, and anxiolytic agent. Additionally, it has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

2-amino-N-(1-benzylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c15-10-14(18)16-13-6-8-17(9-7-13)11-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQYRHDWVYSXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(1-benzylpiperidin-4-yl)acetamide

Synthesis routes and methods

Procedure details

A 4 M dioxane solution of HCl was added to a methanol (80 mL) solution of 1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine (6.59 g). The resulting solution was stirred at room temperature for 2 hours and concentrated. A 2 M aqueous solution of NaOH (20 mL) was then added to the solution. The resulting mixture was extracted with dichloromethane (40 mL). The extracts were combined, dried over anhydrous sodium sulfate and concentrated. The obtained crude product was purified by column chromatography (SiO2, ethyl acetate/methanol/triethylamine=85:12:3) to thereby provide 1-benzyl-4-(glycylamino)piperidine (3.91 g, 83%). 1H NMR (CDCl3, 400 MHz) δ 1.47-1.59 (m, 2H), 1.59 (br, 2H), 1.76-1.96 (m, 2H), 2.10-2.19 (m, 2H), 2.75-2.87 (m, 2H), 3.29 (s, 2H), 3.50 (s, 2H), 3.65-3.89 (m, 1H), 7.15-7.23 (m, 1H), 7.23-7.33 (m, 5H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine
Quantity
6.59 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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